6-[4-(Methylthio)phenyl]-3-pyridinol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylsulfanylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXHSXFYZMCCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 4 Methylthio Phenyl 3 Pyridinol
Classical Retrosynthetic Disconnections and Precursor Identification
A retrosynthetic analysis of the target molecule, 6-[4-(Methylthio)phenyl]-3-pyridinol, suggests two primary disconnection points. The most logical and widely employed disconnection is at the C-C bond between the pyridine (B92270) and phenyl rings. This bond is typically formed via a cross-coupling reaction. This approach identifies a 6-halopyridin-3-ol derivative and a 4-(methylthio)phenyl organometallic reagent as key precursors.
A second disconnection strategy involves breaking the bonds of the pyridine ring itself. This suggests a de novo synthesis from acyclic precursors, which would be assembled through a cyclocondensation reaction to form the substituted pyridine core in a single step.
Based on these disconnections, the following key precursors can be identified:
| Precursor Type | Specific Examples | Corresponding Strategy |
| Pyridine Building Block | 6-chloro-3-pyridinol, 6-bromo-3-pyridinol | Cross-Coupling Reactions |
| Phenyl Building Block | 4-(Methylthio)phenylboronic acid, 4-(Methylthio)phenylzinc chloride, (4-(Methylthio)phenyl)tributylstannane | Cross-Coupling Reactions |
| Acyclic Precursors | Substituted enamines, 1,5-dicarbonyl compounds | Pyridine Ring Condensation |
The commercial availability of precursors such as 4-(methylthio)phenylboronic acid makes the cross-coupling strategy a highly practical and common approach. sigmaaldrich.comuni.luvwr.comnih.gov
Pyridine Ring Formation Strategies Relevant to 3-Pyridinol Systems
Condensation reactions provide a powerful means of constructing the pyridine skeleton from simpler, acyclic starting materials. One notable method involves the reaction of furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid, which, after hydrolysis, yields 3-hydroxypyridine (B118123). nih.gov While this produces the parent 3-pyridinol, modifications to the furan (B31954) precursor could potentially allow for the introduction of substituents at other positions.
More general pyridine syntheses, such as those based on [3+3] annulation, involve the reaction of inactivated saturated ketones with electron-deficient enamines. researchgate.net These cascade reactions proceed through Michael addition, aldol-type condensation, and oxidative aromatization to furnish highly substituted pyridines. researchgate.net Adapting these methods would require the use of precursors that ultimately yield the desired 3-hydroxy and 6-aryl substitution pattern. Other strategies include ring-closing metathesis (RCM) of nitrogen-containing dienes followed by oxidation, which has been successfully applied to the synthesis of substituted 3-hydroxypyridines. researchgate.net
Construction of the Phenyl-Pyridinol Linkage
The formation of the biaryl C-C bond between the pyridinol and phenyl rings is a critical step in the synthesis. Transition-metal-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this transformation.
The Suzuki-Miyaura coupling reaction is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized centers. nih.gov This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. wikipedia.org
For the synthesis of this compound, this would involve the reaction of a 6-halo-3-pyridinol (e.g., 6-bromo-3-pyridinol) with 4-(methylthio)phenylboronic acid. sigmaaldrich.com The reaction is performed in the presence of a palladium catalyst and a base.
Table of Typical Suzuki-Miyaura Reaction Conditions for Pyridine Arylation:
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Facilitates oxidative addition and reductive elimination cycle |
| Ligand | SPhos, XPhos, P(tBu)₃ | Stabilizes the palladium center and promotes catalytic activity |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, CsF | Promotes transmetalation from boron to palladium |
| Solvent | Dioxane, Toluene, DMF, Ethanol/Water mixtures | Solubilizes reactants and facilitates the reaction |
The efficiency of the Suzuki-Miyaura coupling of pyridyl substrates can sometimes be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, inhibiting its activity. nih.gov However, the development of specialized ligands and reaction conditions has largely overcome these limitations, making it a highly effective method for preparing aryl-substituted pyridines. nih.govorganic-chemistry.org
While the Suzuki-Miyaura reaction is prevalent, other cross-coupling and arylation methods offer viable alternatives for constructing the phenyl-pyridinol linkage.
Stille Coupling: This reaction couples an organotin reagent (e.g., (4-(methylthio)phenyl)tributylstannane) with an organic halide. organic-chemistry.orgwikipedia.org Stille couplings are known for their tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. organic-chemistry.orgwikipedia.org
Negishi Coupling: Involving the reaction of an organozinc reagent with an organic halide, the Negishi coupling is a powerful tool for C-C bond formation. orgsyn.orgwikipedia.org It often proceeds under mild conditions with high yields. orgsyn.org A potential route would involve coupling 4-(methylthio)phenylzinc chloride with 6-bromo-3-pyridinol.
Direct C-H Arylation: Emerging methods focus on the direct arylation of a C-H bond on the pyridine ring, avoiding the need to pre-functionalize the pyridine with a halogen. A notable example is the regioselective radical arylation of 3-hydroxypyridines at the 2-position using aryldiazonium salts as the aryl source. nih.gov While this provides 2-aryl isomers, modifications could potentially target the 6-position. Additionally, copper-catalyzed O-arylation of 3-hydroxypyridines has been reported, demonstrating an alternative mode of reactivity for this scaffold. acs.org
Introduction and Manipulation of the Methylthio Moiety
The methylthio (-SMe) group can either be incorporated as part of a building block or introduced onto a pre-existing aromatic ring.
Alternatively, the methylthio group can be installed onto a phenyl ring using several methods. A common approach is through nucleophilic aromatic substitution (SNAr) on an activated aryl halide. wikipedia.orglumenlearning.com For instance, reacting 1-fluoro-4-nitrobenzene (B44160) with sodium thiomethoxide (NaSMe) can introduce the methylthio group. The nitro group, which activates the ring for nucleophilic attack, would then need to be converted to other functionalities or removed, adding steps to the synthesis. Modern metal-catalyzed methods have also been developed for the methylthiolation of less reactive aryl chlorides and other electrophiles, overcoming challenges associated with catalyst deactivation. wikipedia.org Another approach involves the nickel-induced reaction of Grignard reagents with aromatic methylthio ethers, which allows for the replacement of the methylthio group, indicating the possibility of manipulating this functional group during synthesis. orgsyn.org
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This methodology involves the coupling of a halo-substituted pyridinol with an organoboron reagent. The primary synthetic route involves the reaction between 6-bromo-3-hydroxypyridine and 4-(methylthio)phenylboronic acid. The optimization of this reaction is critical for maximizing the yield and purity of the final product by systematically adjusting parameters such as the catalyst system, base, solvent, and temperature.
The core of the synthesis lies in the Suzuki-Miyaura coupling, a versatile and widely used method for forming carbon-carbon bonds. researchgate.net Research on analogous systems, such as the coupling of halopyridines or related nitrogen-containing heterocycles, provides a strong basis for the optimization of this specific transformation. lookchem.comnih.gov The reaction's efficiency is highly dependent on the careful selection of several key parameters.
Detailed Research Findings on Reaction Optimization
Systematic studies on similar Suzuki-Miyaura reactions involving pyridine and pyrimidine (B1678525) cores reveal the significant impact of each component on the reaction outcome. nih.govmdpi.com
Catalyst and Ligand Selection: The choice of the palladium catalyst and associated phosphine (B1218219) ligand is paramount. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and commonly used catalyst for coupling reactions involving halopyridines, often resulting in good to excellent yields. lookchem.commdpi.com Alternatively, catalyst systems generated in situ from a palladium(II) source, such as palladium(II) acetate (B1210297) [Pd(OAc)₂], combined with a sterically hindered phosphine ligand like di-tert-butyl(1-adamantyl)phosphine (Ad₂PⁿBu), have been shown to be highly efficient, particularly in preventing side reactions. nih.gov The catalyst loading is also a critical factor, with typical concentrations ranging from 2.5 to 5 mol% being sufficient to drive the reaction to completion without excessive cost. lookchem.commdpi.com
Solvent System: The solvent plays a crucial role in reactant solubility and catalyst activity. A variety of solvents can be employed, often in aqueous mixtures. Toluene has been shown to be effective, particularly when using anhydrous bases. lookchem.com Dioxane, either alone or as an aqueous mixture (e.g., 4:1 dioxane:water), is another excellent solvent choice that facilitates the reaction. nih.govmdpi.com The use of aqueous solvent systems can be beneficial for the solubility of the base and the boronic acid reagent. lookchem.com
Base: The selection of the base is critical for the transmetalation step of the catalytic cycle. The basicity and solubility of the chosen base can dramatically influence the reaction rate and yield. Common inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used with success. lookchem.commdpi.com In some cases, stronger bases like lithium tert-butoxide (LiOᵗBu) have been found to be optimal, especially for less reactive chloro-substituted pyridines, by promoting the oxidative addition step and favoring the desired coupling product. nih.gov
Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. Temperatures in the range of 100 °C are common for these types of cross-coupling reactions. lookchem.comnih.gov The reaction time is monitored until completion, which can range from several hours to 24 hours, depending on the reactivity of the substrates and the specific conditions employed.
The interplay of these factors necessitates an empirical approach to optimization to achieve the highest possible yield for the synthesis of this compound. Below is a data table summarizing the conditions investigated in analogous and model Suzuki-Miyaura coupling reactions, which form the basis for optimizing the target synthesis.
Interactive Data Table: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5%) | - | K₃PO₄ | 1,4-Dioxane | Not Specified | Good | mdpi.com |
| Pd(PPh₃)₄ (2.5%) | - | K₂CO₃ (anhydrous) | Toluene | 100 | 95 | lookchem.com |
| Pd(PPh₃)₄ (2.5%) | - | K₂CO₃ (aqueous) | DME | 100 | Moderate | lookchem.com |
| Pd(OAc)₂ (1%) | Ad₂PⁿBu (3%) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | 94 | nih.gov |
| Pd(OAc)₂ (1%) | Ad₂PⁿBu (3%) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 48 | nih.gov |
| PdCl₂ | - | K₂CO₃ | Toluene | Not Specified | Low | researchgate.net |
Chemical Reactivity and Derivatization of 6 4 Methylthio Phenyl 3 Pyridinol
Reactivity at the 3-Pyridinol Hydroxyl Group
The hydroxyl group on the pyridine (B92270) ring is a key site for chemical modification, enabling the synthesis of a wide array of derivatives.
Oxidation Reactions of the Hydroxyl Functionality
The hydroxyl group of 3-pyridinol can undergo oxidation, although the specific conditions and products for 6-[4-(Methylthio)phenyl]-3-pyridinol are not extensively documented in the provided results. Generally, the oxidation of a hydroxyl group on a pyridine ring can be challenging due to the electron-withdrawing nature of the ring, which can deactivate the hydroxyl group towards oxidation. However, strong oxidizing agents or specific catalytic systems could potentially convert the hydroxyl group to a pyridone structure. It is important to note that the thioether group in the 4-(methylthio)phenyl moiety is also susceptible to oxidation, which could lead to a mixture of products if not carefully controlled.
Etherification and Esterification Routes
The hydroxyl group of 3-pyridinol readily undergoes etherification and esterification reactions, providing a convenient handle for introducing a variety of functional groups. These reactions are typically carried out under standard conditions, often employing a base to deprotonate the hydroxyl group, followed by reaction with an electrophile.
Etherification: Alkylation of the hydroxyl group can be achieved using alkyl halides or other alkylating agents in the presence of a suitable base. For example, reaction with an alkyl iodide in the presence of a base like sodium hydride would yield the corresponding ether derivative. This approach is valuable for modulating the lipophilicity and steric bulk of the molecule.
Esterification: Esterification can be accomplished by reacting the pyridinol with a carboxylic acid, acid chloride, or acid anhydride. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction with carboxylic acids. researchgate.net Alternatively, reaction with a more reactive acid chloride in the presence of a non-nucleophilic base like triethylamine (B128534) can also yield the desired ester. These ester derivatives can serve as prodrugs or as building blocks for more complex molecules.
Reactivity of the 4-(Methylthio)phenyl Moiety
The 4-(methylthio)phenyl group offers additional sites for chemical modification, particularly at the sulfur atom.
Oxidative Transformations of the Thioether Group
The thioether group is readily oxidized to the corresponding sulfoxide (B87167) and sulfone. vulcanchem.com This transformation significantly alters the electronic properties and polarity of the molecule.
Oxidation to Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide in acetic acid, can selectively oxidize the thioether to a sulfoxide. vulcanchem.com This reaction is often facile and can be achieved under controlled conditions to avoid over-oxidation to the sulfone.
The oxidation of the thioether is a key step in the synthesis of certain COX-2 inhibitors. google.comgoogle.com
| Oxidizing Agent | Product | Reference |
| Hydrogen Peroxide/Acetic Acid | Sulfoxide | vulcanchem.com |
| Excess Hydrogen Peroxide | Sulfone | google.comgoogle.com |
Nucleophilic Substitution Reactions Involving Sulfur
While direct nucleophilic substitution at the sulfur atom of a simple thioether is not a common reaction, the sulfur atom can be involved in reactions after activation. For instance, if the methyl group were replaced with a suitable leaving group, nucleophilic attack at the sulfur could occur. However, based on the provided search results, the primary reactivity of the thioether group in this context is oxidation.
Electrophilic and Nucleophilic Aromatic Substitution on Pyridine and Phenyl Rings
The pyridine and phenyl rings of this compound exhibit distinct reactivities towards aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS):
Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.com Any electrophilic attack that does occur is predicted to favor the 3- and 5-positions. quora.com However, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. gcwgandhinagar.comrsc.org Therefore, direct electrophilic substitution on the pyridine ring of this compound is expected to be difficult. The presence of the electron-donating hydroxyl group at the 3-position may slightly activate the ring, but the deactivating effect of the nitrogen is generally dominant.
Phenyl Ring: The phenyl ring is activated towards electrophilic aromatic substitution by the para-methylthio group, which is an ortho-, para-directing group. Therefore, electrophiles are expected to attack the positions ortho to the methylthio group. Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNA_r_):
Pyridine Ring: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. youtube.comnumberanalytics.com The presence of a good leaving group at these positions would facilitate substitution. In the case of this compound, while there isn't an inherent leaving group, the pyridinol could potentially be converted to a derivative with a better leaving group at the 3-position, although substitution at this position is less favorable than at the 2- or 4-positions. youtube.com
Phenyl Ring: The phenyl ring itself is not activated towards nucleophilic aromatic substitution. However, if the thioether were oxidized to a sulfone, the strongly electron-withdrawing sulfone group could activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the sulfone.
Heterocyclic Annulation and Advanced Scaffold Modifications
The structure of this compound is well-suited for a variety of cyclization reactions to form fused heterocyclic systems. The 3-hydroxypyridine (B118123) core is a key building block for creating more complex molecular architectures.
The hydroxyl group of the pyridinol can act as a nucleophile in reactions with bifunctional electrophiles to construct new rings. For instance, 3-hydroxypyridines are known to react at the oxygen atom with suitable reagents. researchgate.net This reactivity can be harnessed to build fused oxygen-containing heterocycles. While specific examples for this compound are not detailed in the literature, analogous reactions on simpler 3-hydroxypyridines provide a blueprint for potential transformations.
Furthermore, the pyridine ring itself can be a component in cycloaddition reactions or can be built upon through condensation reactions. The synthesis of fused pyridines is a well-established area of research, with numerous methods available for creating annulated structures. researchgate.netresearchgate.net For example, multicomponent reactions have been developed for the one-pot synthesis of highly substituted and fused pyridines. researchgate.net These strategies could potentially be adapted to use this compound as a starting material.
Advanced scaffold modifications can also be envisioned through cross-coupling reactions. The pyridine ring can be functionalized through C-H activation or by first introducing a leaving group (e.g., a halogen) onto the ring. Direct arylation is a powerful technique for modifying heterocyclic systems. mdpi.com This could be used to introduce additional substituents onto the pyridine or phenyl rings of the title compound, thereby altering its steric and electronic properties.
The synthesis of diverse annulated pyridines is of significant interest in medicinal chemistry, and a variety of synthetic routes have been developed to access these complex scaffolds. researchgate.net For instance, the reaction of 3-aminopyridin-2(1H)-one derivatives, which are structurally related to the title compound, can lead to fused oxazolo[5,4-b]pyridines. osi.lv This suggests that functionalization of the pyridine ring of this compound, for example by introducing an amino group, could open up pathways to similar fused systems.
A summary of potential heterocyclic annulation reactions is presented below:
| Starting Material Analogue | Reagent(s) | Product Type | Reference |
| 3-Hydroxypyridine | 1-Chloro-2,4,6-trinitrobenzene | Aryl ether | researchgate.net |
| 3-Cyano-6-methyl-4-phenylpyridin-2(1H)-one | Calcium hypochlorite, then alkali | Oxazolo[5,4-b]pyridine | osi.lv |
| 2-Furfurylamine, β-dicarbonyl compounds, α,β-unsaturated aldehydes | InCl3, microwave | Substituted pyridines | researchgate.net |
| Propargylamine, various ketones | CuCl2 | Annulated pyridines | researchgate.net |
Mechanistic Investigations of Reaction Pathways
The mechanisms underlying the reactions of this compound are expected to be analogous to those of other substituted pyridinols and related heterocycles.
O-Alkylation and O-Arylation: The reaction of the hydroxyl group proceeds via nucleophilic attack of the oxygen on an electrophilic carbon center. In the case of arylation with an activated aryl halide like 1-chloro-2,4,6-trinitrobenzene, the reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro groups stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the departure of the chloride leaving group. researchgate.net The choice of solvent and base can be critical in determining the site of reaction (N- vs. O-arylation) in hydroxypyridines that can tautomerize to pyridones. researchgate.net For 3-hydroxypyridine, O-arylation is generally favored. researchgate.net
Fused Ring Formation: The mechanisms for building fused rings onto the pyridine scaffold are diverse. For instance, the synthesis of oxazolo[5,4-b]pyridines from 3-amino-6-methyl-4-phenylpyridin-2(1H)-one involves an initial Hofmann rearrangement to an isocyanate, which then undergoes intramolecular cyclization. osi.lv Another general mechanism for forming fused pyridines is through cascade reactions, which can involve a sequence of steps such as a copper-catalyzed C-N cross-coupling, an electrocyclization, and an oxidation, all occurring in a single pot. nih.gov
Cycloaddition Reactions: The hetero-Diels-Alder reaction is another powerful tool for constructing substituted pyridines, including 3-hydroxypyridines. rsc.org In this type of reaction, a 1,3-diene equivalent (such as a 5-alkoxyoxazole) reacts with a dienophile. The mechanism is a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction to eliminate a small molecule and form the aromatic pyridine ring. rsc.org While this is a synthetic route to the pyridinol core, the principles of cycloaddition can also be applied to the derivatization of pre-formed pyridines.
C-H Functionalization: The mechanism of direct C-H arylation, a potential method for scaffold modification, typically involves a palladium catalyst. The cycle often begins with the oxidative addition of an aryl halide to the palladium(0) catalyst. This is followed by a concerted metalation-deprotonation step where the C-H bond of the pyridine is broken and a new palladium-carbon bond is formed. Reductive elimination then yields the arylated pyridine and regenerates the palladium(0) catalyst. mdpi.com
Spectroscopic and Structural Characterization Methodologies for 6 4 Methylthio Phenyl 3 Pyridinol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.
The ¹H NMR spectrum of 6-[4-(Methylthio)phenyl]-3-pyridinol is expected to show distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations are based on established values for substituted pyridines and 4-(methylthio)phenol (B156131) derivatives. nih.govchemicalbook.comchemicalbook.com The hydroxyl (-OH) proton's signal is often broad and its chemical shift can vary with solvent and concentration. The protons on the phenyl ring typically appear as two doublets due to the para-substitution pattern, while the pyridinol ring protons exhibit a more complex splitting pattern due to their specific electronic environment and coupling relationships. The methylthio (-SCH₃) group is anticipated to appear as a sharp singlet in the upfield region. chemicalbook.com
Predicted ¹H NMR Data for this compound
This table presents predicted data based on analogous structures, as direct experimental results are not publicly available.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 4.5 - 9.5 | broad singlet | 1H |
| Pyridinol H-2 | 8.0 - 8.3 | doublet | 1H |
| Pyridinol H-4 | 7.2 - 7.5 | doublet of doublets | 1H |
| Pyridinol H-5 | 7.0 - 7.3 | doublet | 1H |
| Phenyl H (ortho to -SMe) | 7.2 - 7.4 | doublet | 2H |
| Phenyl H (meta to -SMe) | 7.8 - 8.1 | doublet | 2H |
| -SCH₃ | 2.4 - 2.6 | singlet | 3H |
Predicted ¹³C NMR Data for this compound
This table presents predicted data based on analogous structures, as direct experimental results are not publicly available.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridinol) | 145 - 150 |
| C-3 (Pyridinol) | 155 - 160 |
| C-4 (Pyridinol) | 125 - 130 |
| C-5 (Pyridinol) | 120 - 125 |
| C-6 (Pyridinol) | 150 - 155 |
| C-1' (Phenyl, attached to Pyridinol) | 130 - 135 |
| C-2', C-6' (Phenyl) | 126 - 129 |
| C-3', C-5' (Phenyl) | 125 - 128 |
| C-4' (Phenyl, attached to -SMe) | 138 - 142 |
| -SCH₃ | 14 - 18 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the pyridinol ring (H-2, H-4, H-5) and between the coupled protons on the 4-methylthiophenyl ring. This helps to map out the individual spin systems.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. sdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For instance, the singlet at ~2.5 ppm would correlate to the methyl carbon signal at ~15 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com This is crucial for establishing the connectivity between different parts of the molecule that are not directly bonded. Key HMBC correlations would include those between the pyridinol protons and the carbons of the phenyl ring, and vice-versa, confirming the link between the two aromatic systems. Correlations from the methyl protons to the C-4' carbon of the phenyl ring would also be expected.
Vibrational Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. wpmucdn.com The presence of a hydroxyl group is indicated by a broad O-H stretching band. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below this value. libretexts.orgvscht.cz The spectrum also features characteristic absorptions for C=C and C=N bonds within the aromatic rings, as well as C-O and C-S stretching vibrations. spectrabase.com
Predicted FT-IR Absorption Bands for this compound
This table presents predicted data based on known functional group absorption ranges.
| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |
| Phenol (B47542)/Pyridinol O-H | Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (-SCH₃) | Stretch | 2850 - 2960 | Medium to Weak |
| Aromatic C=C and C=N | Ring Stretch | 1450 - 1620 | Medium to Strong |
| C-O | Stretch | 1200 - 1260 | Strong |
| C-S | Stretch | 600 - 800 | Weak to Medium |
| Aromatic C-H | Out-of-plane bend | 750 - 900 | Strong |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and vibrations. For this compound, the symmetric breathing vibrations of the pyridine (B92270) and phenyl rings would be expected to produce strong Raman signals. The C-S bond, which often gives a weak signal in FT-IR, can sometimes be more readily observed in the Raman spectrum. journalssystem.com Furthermore, the S-CH₃ stretching and deformation modes would also be Raman active. The technique is particularly useful for studying the skeletal vibrations of the aromatic framework, confirming the connectivity and substitution patterns of the rings.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy investigates the electronic transitions within a molecule when it absorbs photons, providing insights into its conjugated systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing compounds with chromophores and conjugated π-electron systems. For this compound, the interconnected aromatic rings (pyridine and phenyl) constitute a significant conjugated system. The UV-Vis spectrum is expected to display absorption bands corresponding to π → π* and n → π* electronic transitions.
The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the nitrogen and oxygen heteroatoms) to antibonding π* orbitals. The solvent used for analysis can influence the position and intensity of these peaks. While specific experimental data is not publicly available, a representative UV-Vis spectrum would be analyzed to determine the wavelengths of maximum absorption (λmax), which are characteristic of the molecule's electronic structure. researchgate.netresearchgate.net
Table 1: Representative UV-Vis Spectral Data for Aromatic Systems This table illustrates the type of data obtained from a UV-Vis analysis; the values are hypothetical examples for a conjugated aryl-heteroaryl system.
| Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |
| ~ 260 - 280 | ~ 10,000 - 20,000 | π → π* (Phenyl Ring) |
| ~ 300 - 340 | ~ 5,000 - 15,000 | π → π* (Conjugated System) |
| ~ 350 - 390 | ~ 500 - 2,000 | n → π* |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and can provide significant structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₂H₁₁NOS). By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be confirmed, which is a critical step in structural elucidation. mdpi.com
Table 2: HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Mass (m/z) |
| C₁₂H₁₁NOS | [M+H]⁺ | 218.0634 |
Electron Ionization Mass Spectrometry (EIMS)
In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing both ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass and numerous fragment ion peaks. The fragmentation pattern is reproducible and serves as a molecular fingerprint, offering valuable clues about the compound's structure. For this compound, characteristic fragments would likely arise from the cleavage of the methyl group from the thioether, the loss of CO from the pyridinol ring, and the scission of the bond connecting the two aromatic rings. nist.gov
Table 3: Plausible EIMS Fragmentation Data for this compound This table presents hypothetical but chemically reasonable fragments that could be observed in an EIMS spectrum.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity |
| 217 | [M]⁺ (Molecular Ion) |
| 202 | [M - CH₃]⁺ |
| 189 | [M - CO]⁺ |
| 123 | [C₇H₇S]⁺ |
| 95 | [C₅H₄NO]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of GC with the detection power of MS. While this compound itself is not highly volatile, GC-MS is an excellent method for assessing its purity by detecting any volatile impurities remaining from the synthesis, such as starting materials or solvents. For analysis of the compound itself, derivatization (e.g., silylation of the hydroxyl group) would be required to increase its volatility and thermal stability, allowing it to pass through the GC column.
Table 4: Illustrative GC-MS Purity Analysis Report This table demonstrates a hypothetical purity result. Actual analysis would identify specific impurities.
| Retention Time (min) | Component | Area % |
| 5.8 | Solvent (e.g., Toluene) | 0.05 |
| 12.5 | Derivatized this compound | 99.90 |
| 14.2 | Unknown Impurity | 0.05 |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. researchgate.net
Table 5: Representative Crystallographic Data Table This table shows the parameters that would be reported from an X-ray diffraction experiment. The values are for illustrative purposes only.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 95.54 |
| Volume (ų) | 1025.1 |
| Z (molecules/unit cell) | 4 |
| R-factor | 0.045 |
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation
No crystallographic data for this compound was found in the course of this research.
Chromatographic Techniques for Separation and Purity Assessment
No specific chromatographic methods for the separation and purity assessment of this compound were found in the course of this research.
Computational and Theoretical Studies on 6 4 Methylthio Phenyl 3 Pyridinol
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the molecular properties of organic compounds. researchgate.net For a molecule like 6-[4-(Methylthio)phenyl]-3-pyridinol, DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), would be employed to model its behavior at the atomic level. researchgate.netdntb.gov.ua These calculations provide fundamental insights into the molecule's structure and reactivity. nih.gov
The first step in computational analysis is geometry optimization. This process calculates the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. researchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsion) angles.
Table 1: Example of Optimized Geometric Parameters (Illustrative)
This table presents typical bond lengths and angles that might be expected for a molecule similar to this compound, based on general values for related structures. These are not experimental or calculated values for the specific title compound.
| Parameter | Bond/Angle | Typical Value |
| Bond Length (Å) | C-C (Aromatic) | ~1.39 Å |
| C-N (Pyridine) | ~1.34 Å | |
| C-O (Phenolic) | ~1.36 Å | |
| C-S | ~1.77 Å | |
| S-C (Methyl) | ~1.81 Å | |
| Bond Angle (°) | C-N-C (Pyridine) | ~117° |
| C-C-O (Phenolic) | ~119° | |
| C-S-C | ~100° | |
| Dihedral Angle (°) | Pyridine (B92270) - Phenyl | 40-50° |
Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching, bending, or twisting of bonds. scirp.org
For this compound, key predicted vibrations would include:
O-H Stretching: A prominent band for the hydroxyl group.
C-H Stretching: Vibrations for the aromatic rings and the methyl group.
C=C and C=N Stretching: Characteristic vibrations within the pyridine and phenyl rings, typically found in the 1400-1600 cm⁻¹ region. scirp.org
C-S Stretching: A vibration associated with the methylthio group.
By comparing these predicted frequencies with experimentally obtained spectra, researchers can confirm the molecular structure and the accuracy of the computational model. researchgate.net A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for theoretical approximations and the fact that calculations are often performed on a single molecule in a vacuum. researchgate.net
Table 2: Example of Predicted Vibrational Frequencies (Illustrative)
This table shows representative vibrational modes and their typical frequency ranges for functional groups present in the title compound. These are not specific calculated values.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| O-H Stretch | Pyridinol | 3200 - 3600 |
| C-H Stretch (Aromatic) | Phenyl, Pyridine | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Methyl | 2850 - 2960 |
| C=C/C=N Stretch | Phenyl, Pyridine | 1400 - 1600 |
| C-O Stretch | Pyridinol | 1200 - 1260 |
| C-S Stretch | Methylthio | 600 - 700 |
Electronic Structure Analysis
The analysis of a molecule's electronic structure reveals how electrons are distributed and provides deep insights into its chemical reactivity and properties.
Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemistry for predicting reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyridinol rings, while the LUMO may be distributed across the aromatic system.
Table 3: Example of FMO Energy Values (Illustrative)
This table provides an example of typical HOMO-LUMO energy values for similar aromatic compounds. These are not specific calculated values for the title compound.
| Parameter | Abbreviation | Typical Energy (eV) |
| Highest Occupied Molecular Orbital | EHOMO | -5.0 to -6.0 |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap | ΔE | 3.0 to 5.0 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and electron delocalization within a molecule. researchgate.net It examines interactions between filled (donor) and empty (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with these interactions. researchgate.net
For this compound, NBO analysis would quantify:
Hyperconjugative Interactions: Electron delocalization from bonding orbitals to antibonding orbitals (e.g., π → π* or σ → σ*).
Charge Transfer: The movement of electron density between the pyridine ring, the phenyl ring, and the substituents (-OH, -SCH₃).
Hybridization: The character of the atomic orbitals involved in forming bonds.
A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule.
On an MEP map:
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. For the title compound, these would likely be found around the oxygen and nitrogen atoms and the π-systems of the rings. researchgate.net
Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. This is typically seen around hydrogen atoms, particularly the one in the hydroxyl group. researchgate.net
The MEP map provides a clear, intuitive guide to the molecule's reactive sites and intermolecular interaction patterns. researchgate.net
Investigation of Intermolecular and Intramolecular Noncovalent Interactions
Noncovalent interactions (NCIs) are crucial in determining the supramolecular architecture, crystal packing, and physicochemical properties of molecular solids. Computational methods are instrumental in identifying and quantifying these weak interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking.
Hirshfeld surface analysis is a common technique used to visualize and analyze intermolecular interactions in crystalline materials. rsc.orgresearchgate.net This method maps the electron distribution of a molecule in a crystal, allowing for the identification of regions involved in different types of contacts. The surface is colored according to properties like d_norm (which highlights regions of close contact), shape index, and curvedness.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, one would expect to see significant contributions from H···H, C···H, and O···H contacts. The presence of the sulfur atom and the aromatic rings would also likely lead to S···H and π-π stacking interactions, which would be visible on the fingerprint plots. rsc.orgresearchgate.net
Table 1: Representative Data from Hirshfeld Surface Analysis for an Analogous Organic Molecule
| Interaction Type | Percentage Contribution |
| H···H | 45.5% |
| C···H/H···C | 22.1% |
| O···H/H···O | 15.8% |
| S···H/H···S | 8.2% |
| C···C (π-π) | 3.5% |
| Other | 4.9% |
Note: This table represents hypothetical data for a molecule with similar functional groups to illustrate the type of information obtained from Hirshfeld analysis.
Time-Dependent Density Functional Theory (TDDFT) for Excited States and Electronic Transitions
Time-Dependent Density Functional Theory (TDDFT) is a quantum mechanical method used to study the electronic excited states of molecules. cnr.itaps.org It is widely employed to predict UV-Vis absorption spectra, which correspond to transitions from the ground state to various excited states. researchgate.net
The TDDFT calculation provides information on the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n → π, π → π). researchgate.net For this compound, the transitions would likely involve the π-systems of the pyridine and phenyl rings, as well as the non-bonding electrons on the oxygen, nitrogen, and sulfur atoms. The solvent environment can also be modeled to study its effect on the electronic transitions.
Table 2: Representative TDDFT Calculated Excitation Energies and Oscillator Strengths for an Analogous Organic Molecule
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.85 | 322 | 0.45 | HOMO -> LUMO (π → π) |
| S2 | 4.21 | 294 | 0.12 | HOMO-1 -> LUMO (π → π) |
| S3 | 4.55 | 272 | 0.08 | HOMO-2 -> LUMO (n → π) |
| S4 | 4.98 | 249 | 0.31 | HOMO -> LUMO+1 (π → π) |
Note: This table represents hypothetical data to illustrate the output of a TDDFT calculation. HOMO stands for Highest Occupied Molecular Orbital and LUMO for Lowest Unoccupied Molecular Orbital.
Prediction of Advanced Electronic and Optical Properties (e.g., Nonlinear Optical Properties)
Molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant nonlinear optical (NLO) properties. These materials have applications in technologies like optical switching and frequency conversion. nih.gov Computational chemistry plays a vital role in the design and prediction of NLO properties of new organic molecules. researchgate.net
The key NLO properties, such as the first hyperpolarizability (β) and the second hyperpolarizability (γ), can be calculated using DFT methods. nih.gov A large value of these hyperpolarizabilities indicates a strong NLO response. For this compound, the pyridinol group can act as an electron-donating or accepting group, and the methylthiophenyl group also contributes to the electronic landscape, making it a candidate for NLO activity.
The relationship between the molecular structure and NLO properties can be investigated by calculating these properties for a series of related molecules. researchgate.net The frontier molecular orbitals (HOMO and LUMO) are also analyzed, as a small HOMO-LUMO gap is often associated with higher polarizability and hyperpolarizability. nih.gov
Table 3: Representative Calculated NLO Properties for an Analogous Organic Molecule
| Property | Value (esu) |
| Dipole Moment (μ) | 5.3 D |
| Linear Polarizability (α) | 35.2 x 10⁻²⁴ |
| First Hyperpolarizability (β) | 28.6 x 10⁻³⁰ |
| Second Hyperpolarizability (γ) | 15.4 x 10⁻³⁶ |
Note: This table shows hypothetical calculated NLO properties. The magnitude of these values depends on the specific molecular structure and the computational method used.
Advanced Research Perspectives and Broader Impact in Chemical Sciences
Strategic Intermediate in Complex Organic Synthesis
The value of a chemical compound in organic synthesis is often measured by its ability to serve as a versatile building block for more complex molecules. The structural features of 6-[4-(Methylthio)phenyl]-3-pyridinol make it an exemplary strategic intermediate. Medicinal chemists have long been fascinated by the chemistry of pyridine (B92270) and its derivatives due to their adaptability as reactants and starting materials for structural modifications. enpress-publisher.comresearchgate.net
Pyridine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs. nih.govrsc.org These nitrogen-bearing heterocycles are fundamental to the creation of a wide array of clinically useful agents. nih.govresearchgate.net The compound this compound serves as a valuable precursor for creating novel pyridine-based frameworks. The presence of the hydroxyl group and the thioether linkage offers handles for further chemical elaboration, allowing for the construction of diverse molecular libraries. The fusion of a pyridine nucleus is an essential strategy in the search for new medications. enpress-publisher.comresearchgate.net For instance, related structures have been used to synthesize a variety of biologically active compounds, highlighting the importance of such pyridine-based starting materials. nih.gov
| Feature | Significance as Precursor |
| Pyridine Ring | Core scaffold in many pharmaceuticals. enpress-publisher.comnih.gov |
| Hydroxyl Group | Enables etherification, esterification, and other functional group interconversions. |
| Methylthio Group | Can be oxidized to sulfoxide (B87167) or sulfone, modulating electronic properties and solubility. |
| Aryl-Aryl Linkage | Provides a rigid backbone for constructing conformationally defined molecules. |
The synthesis of architecturally complex molecules often relies on the availability of well-defined intermediate compounds that allow for the sequential and controlled introduction of functional groups. Structures similar to this compound have been identified as important intermediates in the multi-step synthesis of pharmaceutically active compounds, such as COX-2 inhibitors. google.comgoogle.com The step-wise process for creating these inhibitors often involves the condensation of a phenylacetonitrile (B145931) derivative with a nicotinic ester, followed by hydrolysis, decarboxylation, and oxidation. google.com This demonstrates how such intermediates are crucial for building complex molecular targets that would be difficult to access through other means. The development of new, effective methods for preparing fused pyridine derivatives is an urgent task in synthetic chemistry. nih.gov
Contribution to Fundamental Understanding of Heterocyclic Chemical Transformations
The study of this compound can provide deep insights into the reactivity and transformation of heterocyclic systems. The interplay between the electron-donating hydroxyl group, the potentially oxidizable thioether, and the pyridine ring's electronic nature creates a rich platform for investigating reaction mechanisms. For example, studying electrophilic aromatic substitution on the pyridinol ring versus the phenyl ring, or the selective oxidation of the sulfur atom, can help refine predictive models for reactivity in complex heterocyclic molecules. Research into the synthesis of related fused heterocyclic systems, such as 6-azaindoles from aminopyridines, expands the toolkit of chemical transformations available to chemists. rsc.org
Development of Novel Spectroscopic and Computational Methodologies for Organic Molecules
This compound can serve as a model system for the development and validation of new analytical techniques. Its distinct functional groups provide clear signals in various spectroscopic methods. For instance, the development of advanced NMR techniques or mass spectrometry fragmentation methods could be benchmarked using this molecule.
Furthermore, computational chemistry offers a powerful tool to predict the properties of molecules like this compound. researchgate.net Density Functional Theory (DFT) can be used to optimize the molecular structure and predict vibrational frequencies, which can then be compared with experimental IR and Raman spectra. sciety.org Natural Bond Orbital (NBO) analysis can elucidate hyperconjugative interactions and charge delocalization within the molecule. sciety.org Such computational studies, when correlated with experimental data, enhance our ability to understand and predict the behavior of complex organic molecules. nih.gov
Table: Predicted Spectroscopic Data Ranges
| Spectroscopic Technique | Functional Group | Predicted Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Ar-H (Pyridine) | δ 7.0-8.5 ppm |
| ¹H NMR | Ar-H (Phenyl) | δ 7.0-7.5 ppm |
| ¹H NMR | -OH | δ 9.0-10.0 ppm (variable) |
| ¹H NMR | -S-CH₃ | δ 2.4-2.6 ppm |
| ¹³C NMR | Aromatic Carbons | δ 110-160 ppm |
| ¹³C NMR | -S-CH₃ | δ 15-20 ppm |
| IR Spectroscopy | O-H Stretch | 3200-3600 cm⁻¹ (broad) |
| IR Spectroscopy | C=C, C=N Stretch | 1400-1600 cm⁻¹ |
Exploration of Structure-Property Relationships for New Material Design
Understanding the relationship between a molecule's structure and its physical properties is fundamental to designing new materials with specific functions. By systematically modifying the structure of this compound, researchers can explore how these changes affect properties like fluorescence, conductivity, and thermal stability. For example, oxidizing the methylthio group to a methylsulfinyl or methylsulfonyl group would drastically alter the electronic properties of the phenyl ring, which in turn could modulate the molecule's photophysical characteristics. Studies on other pyridine derivatives have shown that the presence and position of substituents significantly influence their biological and physical properties. nih.govnih.gov This approach of creating a series of related compounds to probe structure-property relationships is a cornerstone of materials science. researchgate.net
Design of Analogs for Mechanistic Studies in Pre-clinical Research Models
In drug discovery and chemical biology, understanding how a molecule interacts with a biological target is crucial. The compound this compound can serve as a scaffold for the rational design of chemical probes and analog libraries. nih.gov By synthesizing derivatives with subtle structural variations—for example, moving the hydroxyl group to a different position on the pyridine ring or replacing the methylthio group with other functionalities—researchers can systematically probe the structural requirements for a specific biological activity. researchgate.net These analogs can be used in pre-clinical models to identify key binding interactions, elucidate mechanisms of action, and optimize lead compounds. nih.govnih.gov
Q & A
Q. What are the most reliable synthetic routes for 6-[4-(Methylthio)phenyl]-3-pyridinol, and how can reaction conditions be optimized?
The synthesis of pyridinol derivatives often involves coupling reactions between arylthio groups and pyridine cores. A common approach includes:
- Suzuki-Miyaura cross-coupling : For attaching the 4-(methylthio)phenyl group to the pyridine ring, using palladium catalysts in aqueous/organic biphasic systems .
- Thiol-ene click chemistry : To introduce the methylthio moiety under mild, radical-initiated conditions .
Optimization strategies : - Vary solvents (e.g., DMF for polar intermediates, toluene for hydrophobic systems) and temperatures (80–120°C) to improve yield .
- Monitor reaction progress via TLC or HPLC-MS to identify side products like over-oxidized sulfones .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
| Technique | Application | Key Parameters |
|---|---|---|
| NMR | Confirm regiochemistry of substituents on the pyridine ring | H NMR: δ 7.2–8.5 ppm (aromatic protons); C NMR: 150–160 ppm (pyridine C-OH) . |
| X-ray crystallography | Resolve molecular conformation and hydrogen-bonding networks | Crystallize in ethanol/water; analyze S···O non-covalent interactions . |
| FT-IR | Identify functional groups (e.g., -OH stretch at 3200–3400 cm) | Compare with reference spectra for pyridinol derivatives . |
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Antibacterial screening : Use agar diffusion assays against E. coli and S. aureus; note zones of inhibition ≥8 mm as significant .
- Enzyme inhibition : Test against kinases or oxidoreductases (e.g., IC values via fluorometric assays) .
- Cytotoxicity : Employ MTT assays on HEK-293 cells at 10–100 µM concentrations; report viability <70% as toxic .
Advanced Research Questions
Q. How do electronic effects of the methylthio group influence the compound’s reactivity and interaction with biological targets?
The -SMe group is electron-donating, which:
- Enhances nucleophilicity : Facilitates electrophilic substitution at the pyridine ring’s C-2 position .
- Modulate redox activity : Increases susceptibility to oxidation, forming sulfoxide/sulfone derivatives under oxidative conditions (e.g., HO) .
- Impact binding affinity : In molecular docking studies, the sulfur atom forms van der Waals interactions with hydrophobic enzyme pockets (e.g., CYP450 isoforms) .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyridinol derivatives?
| Source of Contradiction | Resolution Method | Example |
|---|---|---|
| Varied assay conditions | Standardize protocols (e.g., fixed pH, temperature) | Compare MIC values for antibacterial activity at pH 7.4 vs. 6.5 . |
| Impurity interference | Purify compounds via column chromatography (silica gel, ethyl acetate/hexane) and validate purity via HPLC (>95%) . | |
| Species-specific responses | Test across multiple cell lines or bacterial strains to identify selectivity . |
Q. How can computational modeling predict the compound’s pharmacokinetic properties and guide experimental design?
- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity) and CYP450 inhibition .
- Molecular dynamics simulations : Model binding stability with target proteins (e.g., >50 ns simulations to assess RMSD fluctuations) .
- Dose optimization : Correlate in silico-predicted IC with in vivo dosing using allometric scaling .
Q. What methodological frameworks are recommended for studying structure-activity relationships (SAR) in this compound class?
- Fragment-based design : Systematically replace -SMe with -OMe, -Cl, or -CF and compare bioactivity .
- Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .
- Crystal structure-guided optimization : Align SAR data with X-ray-derived binding poses to prioritize modifications .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Reproduce conditions : Verify catalyst loading (e.g., 5 mol% Pd(PPh) vs. 2 mol%) and reaction time .
- Characterize byproducts : Use LC-MS to identify impurities such as dehalogenated intermediates .
- Cross-validate : Compare yields across 3+ independent syntheses to account for operator variability .
Methodological Recommendations
Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?
- High-performance countercurrent chromatography (HPCCC) : Use a solvent system of hexane/ethyl acetate/methanol/water (5:5:4:3) for high-resolution separation .
- Membrane filtration : Apply nanofiltration membranes (MWCO 300 Da) to remove low-MW impurities .
Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or environmental chemistry)?
- Photocatalysis : Test its redox activity in TiO-based systems for pollutant degradation .
- Coordination chemistry : Synthesize metal complexes (e.g., Cu(II) or Fe(III)) and study their magnetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
